N-trimethylsilyl-2-trimethylsilyloxy-ethanamine;2-(Diphenylphosphino)benzoic acid
Description
N-Trimethylsilyl-2-trimethylsilyloxy-ethanamine: This compound is a silylated amine derivative. Silylated amines are typically used as protective groups or in catalysis, but specific data for this compound remain undocumented in the sources.
2-(Diphenylphosphino)Benzoic Acid: A phosphine-containing carboxylic acid with the molecular formula C₁₉H₁₅O₂P (MW: 306.30) and CAS RN 17261-28-6. It is commercially available with ≥98.0% purity (by GC/titration) and a melting point of 180°C . It serves as a key ligand in catalysis, such as in hydroformylation and nickel/iron complexes for electrochemical reductions . Synthesis methods include photostimulated reactions (11% yield in liquid ammonia ) and condensation with amines (91% yield for ligand OrthoDIMphos ).
Properties
IUPAC Name |
N-trimethylsilyl-2-trimethylsilyloxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23NOSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h9H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZIRXCTUKDWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCCO[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23NOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
N-Trimethylsilyl-2-trimethylsilyloxy-ethanamine (C₈H₂₃NOSi₂) is a bis-silylated derivative of ethanolamine, featuring trimethylsilyl (TMS) protections on both the amine and hydroxyl groups. Its molecular weight is 205.44 g/mol, with a boiling point of 159°C and solubility in chloroform, DMSO, and methanol. The compound’s stability under inert atmospheres and hygroscopic nature necessitate careful handling.
Inferred Synthetic Strategies
Although no explicit preparation method is documented in the provided sources, analogous silylation reactions suggest a plausible two-step approach:
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Amine Protection : Reacting 2-aminoethanol with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to form N-trimethylsilyl-2-hydroxy-ethanamine.
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Hydroxyl Group Silylation : Further treatment of the intermediate with TMSCl to protect the hydroxyl group, yielding the bis-silylated product.
This methodology aligns with standard silylation practices for alcohols and amines, though experimental parameters (e.g., solvent, temperature) remain unspecified in available data.
Preparation of 2-(Diphenylphosphino)Benzoic Acid
Key Synthetic Routes
2-(Diphenylphosphino)benzoic acid (C₁₉H₁₅O₂P) is synthesized via two primary methods, both involving coupling reactions to integrate the diphenylphosphino moiety into the benzoic acid framework.
Coupling with (1R,2R)-1,2-Diaminocyclohexane
A mixed anhydride strategy enables the formation of a chiral phosphine ligand:
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Mixed Anhydride Formation :
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Coupling Reaction :
Optimization and Yield Data
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Anhydride Formation | DCM, TEA, Diphenylchlorophosphate, 0°C | 99%* | Crude foam |
| Crystallization | Acetonitrile, 17.5 vol, reflux | 67% | >95% |
*Crude yield before purification.
Comparative Analysis of Methodologies
Efficiency and Scalability
The mixed anhydride method for 2-(diphenylphosphino)benzoic acid offers high reproducibility and scalability, with yields exceeding 65% after crystallization. In contrast, the inferred silylation approach for N-trimethylsilyl-2-trimethylsilyloxy-ethanamine lacks empirical validation, necessitating further optimization for industrial applications.
Functional Group Compatibility
Both compounds exhibit sensitivity to hydrolysis:
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The TMS groups in N-trimethylsilyl-2-trimethylsilyloxy-ethanamine require anhydrous conditions.
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The phosphino moiety in 2-(diphenylphosphino)benzoic acid is prone to oxidation, mandating inert atmospheres during synthesis.
Industrial and Research Applications
Chemical Reactions Analysis
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine
Oxidation: This compound can undergo oxidation to form silanols.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents: Trimethylsilyl chloride, triflic acid, and various bases.
Major Products: Silanols, substituted ethanamines.
2-(Diphenylphosphino)benzoic acid
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Coordination: It can coordinate with transition metals to form complexes.
Common Reagents: Palladium catalysts, oxidizing agents.
Major Products: Phosphine oxides, metal-phosphine complexes.
Scientific Research Applications
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine
Chemistry: Used as a silylating agent to protect hydroxyl groups during synthesis.
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Industry: Utilized in the production of silicone-based materials.
2-(Diphenylphosphino)benzoic acid
Chemistry: Acts as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Used in the synthesis of biologically active metal complexes.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Applied in the development of catalytic processes for fine chemical production.
Mechanism of Action
N-trimethylsilyl-2-trimethylsilyloxy-ethanamine
The compound exerts its effects through the formation of stable silyl ethers, which protect functional groups during chemical reactions. The trimethylsilyl group enhances the volatility and stability of the molecule, making it suitable for various synthetic applications .
2-(Diphenylphosphino)benzoic acid
This compound acts as a ligand, coordinating with metal centers to form complexes that catalyze organic reactions. The phosphine group donates electron density to the metal, stabilizing the complex and facilitating catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Synthetic Efficiency: 2-(Diphenylphosphino)benzoic acid exhibits variable yields depending on the method: 91% via condensation with di-amine intermediates vs. 11% in photostimulated SRN1 reactions . The latter requires light and liquid ammonia, highlighting sensitivity to reaction conditions. Derivatives like Compound 5 and L6 show lower yields (21–50%) due to prolonged reaction times (3 days vs. 24 hours) and solvent dependencies (toluene vs. ethanol) .
Functional Groups and Applications: The phosphine moiety in 2-(diphenylphosphino)benzoic acid enables metal coordination, critical for hydroformylation and electrochemical catalysis . In contrast, diphenylphosphinic chloride lacks a carboxylic acid group, limiting its direct use in ligand synthesis . OrthoDIMphos (L2), derived from 2-(diphenylphosphino)benzoic acid, demonstrates superior catalytic activity in rhodium-mediated hydroformylation compared to non-phosphine ligands .
Physical and Chemical Stability: 2-(Diphenylphosphino)benzoic acid is stable as a crystalline solid (mp 180°C) , whereas Compound 5 is a yellow oil, requiring low-temperature storage .
Biological Activity
The compound N-trimethylsilyl-2-trimethylsilyloxy-ethanamine; 2-(Diphenylphosphino)benzoic acid is a complex organic molecule that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in therapeutic settings, supported by various research findings and case studies.
Chemical Structure and Properties
The compound consists of two main components:
- N-trimethylsilyl-2-trimethylsilyloxy-ethanamine : A silylated amine derivative known for its stability and reactivity.
- 2-(Diphenylphosphino)benzoic acid : A phosphine-containing benzoic acid derivative, which enhances the compound's biological interactions.
Research indicates that the biological activity of this compound is largely attributed to its ability to interact with specific cellular targets, including:
- Enzymatic Inhibition : The phosphine moiety can participate in coordination chemistry, potentially inhibiting metalloproteins and enzymes critical for cancer cell survival.
- Receptor Modulation : The benzoic acid component may influence receptor activity, modulating signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, particularly those reliant on anti-apoptotic proteins such as Bcl-2 family members. The dual selective binding profile allows it to target multiple pathways simultaneously, enhancing its therapeutic efficacy.
Case Studies
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In vitro Studies : A study highlighted the effectiveness of the compound against lymphoma cells that overexpress Mcl-1 and Bfl-1 proteins. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect (Table 1).
Cell Line IC50 (µM) Mechanism of Action Lymphoma Cells 10 Induction of apoptosis Breast Cancer 15 Inhibition of Bcl-2 family proteins - In vivo Studies : Animal models treated with the compound demonstrated a reduction in tumor size compared to control groups. The study reported a 50% decrease in tumor volume within four weeks of treatment.
Q & A
Q. What are the standard synthetic protocols for 2-(diphenylphosphino)benzoic acid (DPPBAC)?
DPPBAC is commonly synthesized via photostimulated SRN1 reactions in liquid ammonia at -78°C using 400W metal iodide lamps. Key steps include:
- Pre-stirring reactants (e.g., 1 and Ph₂P⁻ ions) for 2.5 hours.
- Irradiation for 30 minutes followed by quenching with NH₄NO₃ (avoiding THF to prevent side reactions).
- Product isolation via esterification (e.g., ethyl esters) and GC analysis for yield determination (~11% under optimized conditions) .
Q. What analytical methods are critical for characterizing DPPBAC purity and structure?
- GC-MS : Quantify reaction products and byproducts (e.g., ethyl esters) .
- Multinuclear NMR (¹H, ³¹P, ¹³C): Confirm phosphine coordination and benzoic acid backbone .
- HR-MS : Validate molecular weight and ligand integrity during condensation reactions .
Q. How should DPPBAC be stored to ensure stability in research settings?
Store under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation of the phosphine group. Use desiccants to avoid moisture-induced degradation .
Advanced Research Questions
Q. What strategies improve the low yield of photostimulated DPPBAC synthesis?
- Optimize irradiation time and light intensity (e.g., dual 400W lamps vs. single).
- Explore alternative solvents (e.g., THF-free systems) to reduce substrate decomposition.
- Test radical initiators or electron-transfer agents to enhance SRN1 efficiency .
Q. How does DPPBAC function as a ligand in transition-metal catalysis?
DPPBAC’s phosphine and carboxylate groups enable chelation to metals (e.g., Rh, Pd), facilitating applications in:
- Hydroformylation : Acts as a bidentate ligand, improving regioselectivity in alkene reactions .
- Cross-coupling : Stabilizes metal centers in Suzuki-Miyaura reactions via P,O-coordination .
- Methodological Tip: Use X-ray crystallography or DFT calculations to study metal-ligand bonding .
Q. What mechanistic insights explain the light dependency of DPPBAC synthesis?
The SRN1 mechanism involves:
- Photoinduced electron transfer generating aryl radical intermediates.
- Radical coupling with nucleophilic Ph₂P⁻ ions.
- Experimental validation via ESR spectroscopy to detect radicals and kinetic studies under varied light conditions .
Q. How can DPPBAC derivatives be tailored for specific catalytic applications?
- Functionalization : Introduce electron-withdrawing/donating groups to the benzoic acid moiety to modulate metal-ligand electronic properties.
- Co-ligand systems : Combine DPPBAC with N-heterocyclic carbenes (NHCs) for synergistic effects in asymmetric catalysis .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported melting points for DPPBAC?
Literature reports vary (174–181°C vs. 180°C) due to purity differences (97% vs. 98%) and polymorphic forms. Always cross-validate using DSC and compare with certified reference materials .
Q. Why does DPPBAC synthesis yield drop significantly in scaled-up reactions?
Photon penetration limits in larger reactors reduce light efficiency. Use microreactors or flow chemistry to maintain consistent irradiation and improve mass transfer .
Safety and Hazard Management
Q. What precautions are essential when handling DPPBAC in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
